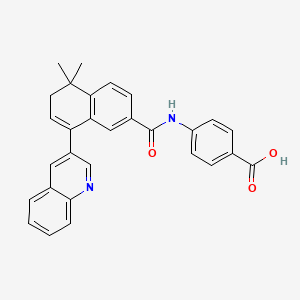

BMS-195614

Description

an RARalpha antagonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLMBRZXZDAQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123381 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182135-66-6 | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Choreography of BMS-195614: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization. Through a comprehensive review of the available scientific literature, this document aims to serve as a critical resource for researchers engaged in the study of retinoid signaling and the development of novel therapeutics targeting this pathway.

Core Mechanism of Action: Selective Antagonism of RARα

This compound exerts its biological effects through direct and selective binding to the Retinoic Acid Receptor alpha (RARα), a member of the nuclear receptor superfamily of ligand-activated transcription factors. As a neutral antagonist, this compound competitively inhibits the binding of the natural agonist, all-trans retinoic acid (ATRA), to the ligand-binding pocket of RARα. This blockade prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent initiation of gene transcription.[1][2][3]

The selectivity of this compound for RARα over other RAR isotypes (RARβ and RARγ) is a critical feature, allowing for the targeted modulation of specific retinoic acid-dependent signaling pathways.

Quantitative Pharmacological Parameters

The potency and selectivity of this compound have been quantified through various in vitro assays. The following table summarizes the key pharmacological data.

| Parameter | Value | Receptor Isotype | Assay Type | Reference |

| Ki | 2.5 nM | RARα | Radioligand Binding Assay | [1][2] |

Impact on Co-regulator Interactions and Gene Transcription

Upon agonist binding, RARs undergo a conformational change that facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the activation of target gene transcription. This compound, as a neutral antagonist, disrupts this process.[2]

-

Antagonism of Coactivator Recruitment: By occupying the ligand-binding pocket without inducing an active receptor conformation, this compound prevents the recruitment of coactivator proteins, such as those from the p160 family, to the RARα transcriptional complex.[2][4]

-

Modulation of Corepressor Binding: this compound has been shown to moderately decrease the binding of the corepressor SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors) to RARα.[2][5] However, it does not significantly affect the binding of another key corepressor, NCoR (Nuclear Receptor Corepressor).[2][5] This differential effect on corepressor interaction is a hallmark of its "neutral" antagonist profile.

The net effect of these interactions is the inhibition of the transactivation of a wide array of genes regulated by RARα. This includes the downregulation of key inflammatory and angiogenic mediators such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[1] Furthermore, this compound has been shown to inhibit the transactivation of other transcription factors, including NF-κB and AP-1.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the canonical retinoic acid signaling pathway.

Experimental Protocols

The characterization of this compound as a selective RARα antagonist has been established through a series of key in vitro experiments. While the detailed, step-by-step protocols are proprietary or embedded within the materials and methods sections of peer-reviewed publications, this section outlines the principles of the major assays employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the RARα receptor.

-

Principle: A radiolabeled form of a known RARα ligand (e.g., [3H]-all-trans retinoic acid) is incubated with a source of the RARα protein (e.g., cell lysates or purified receptor). The displacement of the radioligand by increasing concentrations of the unlabeled test compound (this compound) is measured.

-

Workflow:

Radioligand Binding Assay Workflow

Transactivation (Reporter Gene) Assay

This cell-based assay is used to determine the functional activity of this compound as an antagonist.

-

Principle: Cells are co-transfected with an expression vector for RARα and a reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase). In the presence of an RARα agonist, the receptor binds to the RARE and drives the expression of the reporter gene. The ability of this compound to inhibit this agonist-induced reporter activity is quantified.

-

Workflow:

Transactivation Assay Workflow

Co-regulator Interaction Assays

These assays are designed to directly assess the impact of this compound on the interaction between RARα and its co-regulators.

-

Principle: Various techniques can be employed, including mammalian two-hybrid assays, GST pull-down assays, or fluorescence resonance energy transfer (FRET). In a mammalian two-hybrid system, for example, the RARα ligand-binding domain is fused to a DNA-binding domain, and a co-regulator protein is fused to a transcriptional activation domain. The interaction between the two fusion proteins in the presence of a ligand (or antagonist) drives the expression of a reporter gene.

-

Logical Relationship:

Co-regulator Interaction Logic

Conclusion

This compound is a well-characterized, potent, and selective neutral antagonist of RARα. Its mechanism of action is centered on the competitive inhibition of agonist binding, leading to the prevention of coactivator recruitment and the subsequent repression of RARα-mediated gene transcription. The detailed understanding of its molecular interactions provides a solid foundation for its use as a research tool to probe the intricacies of retinoic acid signaling and for the potential development of novel therapeutic agents targeting this pathway. For detailed experimental protocols, researchers are directed to the primary scientific literature, including publications by Chung et al. (2013), Gehin et al. (1999), and Germain et al. (2009).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

BMS-195614: A Technical Guide to a Selective RARα Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα), a key mediator of retinoic acid signaling.[1][2] As a neutral antagonist, this compound effectively blocks the action of RARα agonists without exhibiting inverse agonist activity.[2] Its high affinity and selectivity for RARα over other RAR isoforms (RARβ and RARγ) make it an invaluable tool for dissecting the specific roles of RARα in various biological processes and a potential therapeutic agent in diseases where RARα signaling is dysregulated. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound, with the chemical name 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid, is a well-characterized small molecule. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₉H₂₄N₂O₃ |

| Molecular Weight | 448.51 g/mol |

| CAS Number | 182135-66-6 |

| Appearance | White to light brown powder |

| Solubility | Soluble in DMSO (up to 25 mM) and DMF. |

| Storage | Store at -20°C for long-term stability. |

The defining characteristic of this compound is its high-affinity binding and selective antagonism of RARα. The following table summarizes its binding affinity and functional potency against the different RAR isoforms.

| Assay Type | Receptor Isoform | Value (nM) |

| Binding Affinity (Ki) | RARα | 2.5 |

| Antagonist Potency (IC₅₀) | RARα | Selective |

| RARβ | Minimal | |

| RARγ | Minimal |

Mechanism of Action

This compound functions as a neutral antagonist of RARα. In the absence of a ligand, RARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting corepressors like NCoR and SMRT, which leads to transcriptional repression. Upon binding of an agonist, such as all-trans retinoic acid (ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription.

This compound binds to the ligand-binding pocket of RARα and prevents the conformational change necessary for the recruitment of coactivators, effectively blocking agonist-induced gene transcription.[2] It does not significantly affect the binding of the corepressor NCoR but can moderately decrease the binding of SMRT to RAR.[2]

Signaling Pathway Diagram

Caption: RARα signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Transactivation Competition Assay

This assay is used to determine the antagonist potency of this compound by measuring its ability to inhibit agonist-induced reporter gene expression.

a. Cell Culture and Transfection:

-

Cell Line: HeLa or other suitable mammalian cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Transfection: Cells are seeded in 24-well plates and co-transfected with expression vectors for human RARα and RXRα, along with a reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase or chloramphenicol acetyltransferase (CAT) reporter gene. A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency. Transfection can be performed using standard methods such as calcium phosphate precipitation or lipid-based reagents.

b. Compound Treatment:

-

24 hours post-transfection, the medium is replaced with a medium containing a constant, submaximal concentration of an RARα agonist (e.g., 10⁻⁷ M all-trans retinoic acid - ATRA).

-

Increasing concentrations of this compound (or vehicle control, typically DMSO) are added to the wells.

-

The cells are incubated for an additional 24 hours.

c. Reporter Gene Assay:

-

Luciferase Assay: Cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

CAT Assay: Cell lysates are prepared, and CAT activity is determined by measuring the acetylation of [¹⁴C]chloramphenicol, followed by separation of the acetylated and unacetylated forms by thin-layer chromatography and quantification by autoradiography or a phosphorimager.

-

The reporter gene activity is normalized to the β-galactosidase activity to correct for variations in transfection efficiency. The IC₅₀ value for this compound is calculated as the concentration that causes a 50% inhibition of the agonist-induced reporter gene activity.

Caption: Experimental workflow for a transactivation competition assay.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the RARα receptor.

a. Membrane Preparation:

-

Cells or tissues expressing RARα are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the BCA assay.

b. Binding Reaction:

-

The assay is performed in a 96-well plate format.

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled RARα agonist (e.g., [³H]9-cis-Retinoic acid), and varying concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled RAR agonist.

-

The plate is incubated for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.

c. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The Ki value for this compound is calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Mouse Studies

These studies are conducted to evaluate the in vivo efficacy and pharmacokinetic properties of this compound.

a. Animal Model:

-

CD-1 mice or other appropriate strains are used.[3]

-

Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

b. Compound Administration:

-

This compound is typically administered by oral gavage.[3]

-

A stock solution is prepared in a suitable vehicle, such as an emulsion of DMSO and vegetable oil, and vortexed immediately before administration to ensure a uniform suspension.[3]

-

Doses can range from 2 to 10 mg/kg daily, administered for a specified duration (e.g., 7 days).[1][3]

c. Endpoint Analysis:

-

The effects of this compound on specific physiological processes are assessed. For example, in studies of spermatogenesis, testes are collected, weighed, and processed for histological analysis to examine spermatid alignment and sperm release.[3]

-

Other endpoints can include changes in body weight and assessment of skin irritation in dermatological models.

-

Pharmacokinetic parameters can be determined by analyzing blood samples collected at various time points after administration.

Caption: General workflow for an in vivo study of this compound in mice.

Conclusion

This compound is a highly selective and potent neutral antagonist of RARα. Its well-defined biochemical properties and mechanism of action make it an essential research tool for investigating the specific functions of RARα in health and disease. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of this compound and other RARα modulators, facilitating further advancements in drug discovery and development. While potent in vitro, it is important to note that some studies have reported poor oral bioavailability in vivo, a critical consideration for the design of future therapeutic applications.[3][4]

References

BMS-195614: A Technical Overview of its Binding Affinity for RARα

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BMS-195614 for the Retinoic Acid Receptor alpha (RARα), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. This compound is a selective antagonist of RARα, and understanding its interaction with its target is crucial for its application in research and drug development.

Quantitative Data Summary

The binding affinity of this compound for RARα is characterized by its inhibition constant (Ki), a measure of the concentration of the antagonist required to occupy 50% of the receptors.

| Compound | Target | Ki Value (nM) | Antagonist Type |

| This compound | RARα | 2.5 | Neutral |

This low nanomolar Ki value indicates a high binding affinity of this compound for RARα.

Mechanism of Action: RARα Antagonism

This compound functions as a neutral antagonist of RARα. In the canonical RARα signaling pathway, the binding of an agonist, such as all-trans retinoic acid (ATRA), induces a conformational change in the receptor. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which in turn initiates the transcription of target genes.

This compound binds to the ligand-binding pocket of RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it prevents the binding of agonists and thereby inhibits the downstream signaling cascade. This mode of action classifies it as a neutral antagonist, as it does not by itself alter the basal activity of the receptor but effectively blocks agonist-induced activity.

Experimental Protocols

The determination of the Ki value for this compound binding to RARα typically involves a competitive radioligand binding assay. While the specific protocol used in the original characterization may have proprietary elements, a generalized methodology based on standard practices for nuclear receptor binding assays is outlined below.

Radioligand Binding Assay for RARα

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the Retinoic Acid Receptor alpha (RARα) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Purified recombinant human RARα ligand-binding domain (LBD).

-

Radioligand: A tritiated RARα agonist, such as [³H]-all-trans retinoic acid (ATRA) or [³H]-9-cis-retinoic acid, with high specific activity.

-

Test Compound: this compound of known concentration.

-

Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts (e.g., 5 mM MgCl2) and protease inhibitors.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled RARα agonist (e.g., 1 µM ATRA) to determine the level of non-specific binding of the radioligand.

-

Separation Medium: Method to separate bound from free radioligand, such as filtration through glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantification of radioactivity.

Procedure:

-

Preparation of Reagents:

-

Dilute the purified RARα-LBD in assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Prepare the radioligand solution in assay buffer at a concentration typically near its Kd for RARα.

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, set up the following reaction mixtures in triplicate:

-

Total Binding: RARα-LBD + Radioligand + Assay Buffer.

-

Non-specific Binding: RARα-LBD + Radioligand + High concentration of non-labeled agonist.

-

Competition Binding: RARα-LBD + Radioligand + Serial dilutions of this compound.

-

-

-

Incubation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach binding equilibrium (typically 1-4 hours). Incubation should be performed in the dark to prevent degradation of retinoids.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-treated glass fiber filters using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for RARα.

-

Visualizations

RARα Signaling Pathway

Caption: Canonical RARα signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki value of this compound using a radioligand binding assay.

The Discovery and Initial Characterization of BMS-195614: A Selective RARα Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a synthetic, orally active small molecule that has been identified as a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα)[1]. As a member of the nuclear hormone receptor superfamily, RARα plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The discovery of subtype-selective RAR modulators like this compound has provided invaluable tools for dissecting the specific physiological and pathological roles of RARα. This document provides a comprehensive overview of the initial discovery and characterization of this compound, detailing its binding affinity, in vitro and in vivo functional activities, and its effects on various signaling pathways.

Physicochemical Properties and In Vitro Activity

This compound is characterized as a neutral RARα-selective antagonist with a high binding affinity. The key quantitative data from its initial characterization are summarized in the tables below.

| Parameter | Value | Reference |

| Target | Retinoic Acid Receptor alpha (RARα) | [1][2][3][4][5][6] |

| Ki | 2.5 nM | [1][2][3][4][5][6] |

| Molecular Weight | 448.51 g/mol | [6] |

| Formula | C29H24N2O3 | [6] |

| In Vitro Assay | Cell Line | Concentration | Effect | Reference |

| Transactivation Competition Assay | HeLa | Increasing concentrations | Selectively competes with ATRA for RARα, minimal effect on RARβ and RARγ | [7] |

| NF-κB/AP-1 Activity Assay | THP-1 | 1 µM | Inhibits ATRA-induced NF-κB/AP-1 activity | [3] |

| AP-1 Transactivation | RPE cells | 10 µM | Significantly reduces A2E-induced AP-1 transactivation | [4][8] |

| PPAR Transactivation | RPE cells | 10 µM | Inhibits A2E-induced PPAR transactivation | [2][4] |

| IL-6 mRNA Expression | RPE cells | 10 µM | Downregulates A2E-induced IL-6 mRNA expression | [4][8] |

| VEGF mRNA Expression | RPE cells | 10 µM | Downregulates A2E-induced VEGF mRNA expression | [4][8] |

| Cell Migration | MC3T3E1 osteoblast-like cells | 1 µM | Inhibits Retinoic acid-induced cell migration | [1] |

| Anti-inflammatory Effect | LPS-activated BV-2 cells | 6 µM | Reverses the anti-inflammatory effect of Vitamin A and RA on IL-6 release | [1] |

In Vivo Characterization

Initial in vivo studies in mice focused on the potential of this compound to modulate spermatogenesis, a process known to be dependent on RARα signaling.

| Study | Animal Model | Dosing Regimen | Key Findings | Reference |

| Spermatogenesis Inhibition | Mice | 2-10 mg/kg, p.o., 7 days | Minimal or no inhibition of overall spermatogenesis. Displayed poor in vivo activity when administered orally. | [1][7][9] |

The poor oral bioavailability of this compound was identified as a key factor limiting its in vivo efficacy[7][9].

Experimental Protocols

Transactivation Competition Assay

This assay is designed to determine the ability of a compound to antagonize the activation of a specific nuclear receptor by its cognate agonist.

-

Cell Culture and Transfection: HeLa cells are cultured in appropriate media. Cells are then co-transfected with an expression vector for the specific RAR isotype (RARα, RARβ, or RARγ), a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., chloramphenicol acetyltransferase, CAT, or luciferase), and an internal control plasmid (e.g., β-galactosidase) to normalize for transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with a constant concentration of the RAR agonist, all-trans retinoic acid (ATRA), and increasing concentrations of the antagonist, this compound.

-

Reporter Gene Assay: After an incubation period (typically 24-48 hours), cell lysates are prepared, and the activity of the reporter enzyme is measured.

-

Data Analysis: The reporter activity is normalized to the internal control. The ability of this compound to inhibit the ATRA-induced reporter gene expression is then plotted against its concentration to determine its antagonist potency and selectivity.

Co-regulator Interaction Assays

These assays assess the ability of a ligand to modulate the interaction of RARα with co-activator and co-repressor proteins.

-

Principle: The binding of an agonist to RARα induces a conformational change that promotes the recruitment of co-activators and the release of co-repressors. Antagonists can interfere with this process.

-

Methodology (e.g., Mammalian Two-Hybrid Assay):

-

One protein (e.g., RARα ligand-binding domain) is fused to a DNA-binding domain (e.g., GAL4).

-

The other protein (e.g., a co-activator or co-repressor) is fused to a transcriptional activation domain (e.g., VP16).

-

These constructs are co-transfected into cells along with a reporter plasmid containing the GAL4 upstream activating sequence.

-

The effect of this compound on the interaction between RARα and the co-regulator is measured by the change in reporter gene expression. As a neutral antagonist, this compound antagonizes agonist-induced co-activator recruitment but does not significantly affect the binding of the nuclear receptor co-repressor (NCoR)[5][6]. It has been shown to moderately decrease the binding of SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) to RAR[5][6].

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by selectively blocking the RARα signaling pathway. This antagonism leads to the modulation of several downstream transcriptional networks.

Downstream Signaling Effects

The antagonism of RARα by this compound has been shown to inhibit the transactivation of key transcription factors and downregulate the expression of inflammatory and angiogenic mediators.

Experimental Workflow Overview

The initial characterization of a novel compound like this compound typically follows a structured workflow from in vitro screening to in vivo validation.

Conclusion

This compound was discovered and characterized as a potent and selective neutral antagonist of RARα. Its high in vitro activity and selectivity make it a valuable research tool for elucidating the specific functions of RARα. While its initial in vivo evaluation revealed challenges related to oral bioavailability, the comprehensive characterization of its mechanism of action and effects on downstream signaling pathways provides a solid foundation for the development of future RARα-selective antagonists with improved pharmacokinetic profiles for potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological activity of retinoic acid receptor alpha-selective antagonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of BMS-195614 in Modern Research: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the research applications of BMS-195614, a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα). Primarily utilized by researchers, scientists, and drug development professionals, this document outlines the core research areas where this compound is instrumental, details key experimental protocols, and presents quantitative data to facilitate comparative analysis. The signaling pathways influenced by this compound are also visually represented to enhance understanding of its mechanism of action.

Core Research Applications of this compound

This compound is a pivotal tool in a variety of research fields due to its specific interaction with RARα, a key regulator of gene transcription. Its primary applications are in cancer biology, immunology and inflammation, and ophthalmology.

-

Cancer Research: In oncology, this compound is employed to investigate the role of RARα in cell proliferation, differentiation, and migration. It has been notably used in studies involving breast cancer cell lines, such as T47D and MCF-7, to explore the mechanisms of cell motility.[1] Additionally, in the context of acute promyelocytic leukemia (APL), it is used to counteract the effects of RARα agonists on the differentiation of cell lines like NB4 and HL60.[2]

-

Immunology and Inflammation: The compound is a valuable asset in studying inflammatory processes. This compound has been shown to modulate inflammation by downregulating the expression of key cytokines such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[3] Its mechanism involves the inhibition of NF-κB transactivation, a central pathway in the inflammatory response.

-

Ophthalmology: A significant area of research for this compound is in the study of age-related macular degeneration (AMD). It has demonstrated photoprotective effects in retinal pigment epithelial (RPE) cells, particularly in models where lipofuscin accumulation (in the form of A2E) induces cellular damage upon exposure to blue light.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound activity across various experimental models.

| Parameter | Value | Source |

| Binding Affinity (Ki) for RARα | 2.5 nM | [4][5] |

| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Source |

| T47D (Breast Cancer) | Cell Migration Assay | 1 µM | 72 hours | Did not affect retinoic acid-induced inhibition of cell migration | [1] |

| MC3T3E1 (Osteoblast-like) | Cell Migration Assay | 1 µM | 24 hours | Inhibited retinoic acid-induced cell migration | |

| BV-2 (Microglial) | IL-6 Release Assay | 6 µM | 24 hours | Reversed the anti-inflammatory effect of Vitamin A and retinoic acid | |

| RPE (Retinal Pigment Epithelial) | Phototoxicity Assay | 10-20 µM | Not Specified | Reduced blue light-induced phototoxicity in the presence of A2E | |

| HeLa | RARE-CAT Reporter Assay | Increasing Concentrations | 24 hours | Competitively inhibited ATRA-induced CAT expression for RARα | [3] |

Key Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Cell Migration Assay (Wound Healing)

This protocol is adapted from studies on breast cancer cell lines to assess cell motility.

-

Cell Seeding: Plate T47D or MCF-7 cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a "scratch" or wound in the confluent monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1 µM) and/or retinoic acid (RA). A vehicle control (e.g., DMSO or ethanol) should be run in parallel.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for up to 72 hours.[1]

-

Imaging and Analysis: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48, 72 hours). The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software like ImageJ.

NF-κB Reporter Assay (Luciferase-Based)

This protocol is designed to measure the effect of this compound on the NF-κB signaling pathway.

-

Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Pre-incubation: Allow cells to recover and express the reporters for 24-48 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), and incubate for an additional period (e.g., 6-24 hours).

-

Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

RARE-CAT Reporter Gene Assay

This assay measures the antagonist activity of this compound on RARα.

-

Cell Culture and Transfection: Culture HeLa cells and co-transfect with an expression vector for RARα and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a retinoic acid response element (RARE).

-

Treatment: Incubate the transfected cells with a submaximal dose of all-trans retinoic acid (ATRA) and increasing concentrations of this compound for 24 hours.[3]

-

Cell Lysis and CAT Assay: Prepare cell extracts and measure CAT activity using a standard CAT assay kit, which typically involves the quantification of acetylated chloramphenicol.

-

Data Analysis: Determine the concentration of this compound required to inhibit 50% of the ATRA-induced CAT expression (IC₅₀).

Photoprotection Assay in RPE Cells

This protocol assesses the ability of this compound to protect retinal cells from light-induced damage.

-

Cell Culture and A2E Loading: Culture primary porcine RPE cells or an ARPE-19 cell line. Load the cells with A2E (e.g., 30 µM) by incubating for a specified period (e.g., 6 hours) to mimic lipofuscin accumulation.

-

Treatment: Treat the A2E-loaded cells with this compound at various concentrations (e.g., 2.5 µM, 5 µM, 10 µM).[6]

-

Blue Light Exposure: Expose the cells to blue light (e.g., 430 nm) for a defined duration.

-

Viability Assessment: Following an incubation period post-exposure, assess cell viability using a standard method such as the MTS assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Compare the viability of this compound-treated cells to that of untreated cells exposed to the same light conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key molecular pathways and experimental workflows involving this compound.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation [mdpi.com]

A Technical Guide on the Effects of BMS-195614 on Gene Transcription and Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: BMS-195614 is a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα) with a high binding affinity (Ki = 2.5 nM).[1][2][3] Its mechanism of action involves binding to RARα and preventing the recruitment of coactivators, thereby inhibiting the transcriptional activation of target genes typically induced by agonists like all-trans-retinoic acid (ATRA).[1][3] This technical guide provides an in-depth analysis of this compound's effects on gene transcription and its modulation of critical signaling pathways, including the canonical RAR pathway, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB).[2] We consolidate quantitative data, detail key experimental methodologies, and provide visual diagrams of the underlying molecular interactions and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates gene expression through its interaction with nuclear retinoic acid receptors (RARs).[4][5] RARs form heterodimers with Retinoid X Receptors (RXRs), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[6][7][8]

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins like NCoR and SMRT, which silences gene transcription.[8] Upon binding of an agonist (e.g., ATRA), the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[8] This complex then initiates the transcription of downstream target genes involved in cellular differentiation, proliferation, and apoptosis.[6][9]

This compound functions as a neutral antagonist . It binds to RARα but does not induce the conformational change necessary for coactivator recruitment. Instead, it competitively blocks agonists from binding and prevents the release of corepressors, effectively keeping target genes in a repressed state.[1][3][9] It moderately decreases SMRT binding but has no significant effect on NCoR binding.[1][3]

Impact on Signaling Pathways and Gene Transcription

This compound's primary role as an RARα antagonist leads to significant modulation of several interconnected signaling pathways and downstream gene expression profiles.

Inhibition of RARE-Mediated Transcription

The most direct effect of this compound is the inhibition of ATRA-induced transcription of genes containing RAREs.[10] This has been demonstrated in various cell types. For example, this compound reverses the differentiation effects induced by RARα agonists in acute promyelocytic leukemia cell lines like NB4 and HL60.[10] It also blocks the anti-adipogenic effect of ATRA in stromal-vascular cells.[10]

Transrepression of AP-1 and NF-κB Signaling

Beyond the canonical RAR pathway, retinoid receptors are known to transrepress other transcription factors, notably AP-1 and NF-κB.[11] this compound has been shown to inhibit the transactivation of both AP-1 and NF-κB.[2][12] This action contributes significantly to its anti-inflammatory properties. By inhibiting these pathways, this compound downregulates the expression of key pro-inflammatory and angiogenic mediators.

-

Interleukin-6 (IL-6): IL-6 is a pleiotropic cytokine deeply involved in inflammatory responses, particularly in autoimmune diseases like rheumatoid arthritis.[13][14][15] this compound downregulates IL-6 mRNA expression, and at a concentration of 6 µM, it can reverse the anti-inflammatory effect of Vitamin A on IL-6 release in LPS-activated microglial cells.[2][12]

-

Vascular Endothelial Growth Factor (VEGF): VEGF is a critical regulator of angiogenesis. This compound has been shown to downregulate its expression, suggesting potential anti-angiogenic applications.[2][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and experimental concentrations reported for this compound.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Ki) | 2.5 nM | Retinoic Acid Receptor α (RARα) | [1][2][3] |

| Cell Migration | 1 µM | Inhibited RA-induced migration of MC3T3E1 cells | [2] |

| IL-6 Release | 6 µM | Reversed Vitamin A's anti-inflammatory effect in LPS-activated BV-2 cells | [2] |

| AP-1/NF-κB Transactivation | 10 µM | Inhibited transactivation in A2E-stimulated RPE cells | [12] |

| Phototoxicity Reduction | 10 - 20 µM | Reduced blue light-induced phototoxicity in RPE cells | [2][16] |

| NO Production | 10 µM | Partially blocked inhibition of NO production in LPS-activated SIM-A9 cells | [17] |

Table 2: In Vivo Experimental Parameters for this compound

| Parameter | Value | Species | Outcome | Reference |

| Oral Dosing | 2 - 10 mg/kg (daily for 7 days) | Mouse | Minimal or no inhibition of spermatogenesis, indicating poor oral bioavailability | [2][18] |

Key Experimental Methodologies

The characterization of this compound's activity relies on several key experimental protocols.

RARE-CAT Transactivation Competition Assay

This assay is fundamental for quantifying the antagonist activity of compounds targeting RARs.[10][18] It measures the ability of an antagonist to compete with an agonist and inhibit the transcription of a reporter gene.

Protocol Summary:

-

Transfection: HeLa cells are co-transfected with plasmids expressing the desired RAR isotype (e.g., RARα) and a reporter plasmid containing a chloramphenicol acetyltransferase (CAT) gene under the control of a RARE promoter.[18]

-

Treatment: Cells are treated with a submaximal concentration of an agonist (e.g., ATRA) to induce reporter expression, along with increasing concentrations of the antagonist (this compound).[18]

-

Incubation: Cells are incubated for 24-48 hours to allow for gene expression.

-

Analysis: Cells are lysed, and CAT enzyme activity is measured. A decrease in CAT activity in the presence of the antagonist indicates successful inhibition.[18]

Cell Migration (Wound Healing) Assay

This assay assesses the impact of a compound on the migratory capabilities of cells, which is relevant for cancer and inflammation research.[19]

Protocol Summary:

-

Culture: Cells (e.g., T47D breast cancer cells) are grown to a confluent monolayer.[19]

-

Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.

-

Treatment: The culture medium is replaced with fresh medium containing the test compounds (e.g., RA, this compound).[19]

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 72 hours).[19]

-

Analysis: The rate of wound closure is quantified using imaging software to determine the extent of cell migration into the empty space.[19]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 9. Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Retinoic acid receptors inhibit AP1 activation by regulating extracellular signal-regulated kinase and CBP recruitment to an AP1-responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interleukin 6 Is Required for the Development of Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IL-6 biology: implications for clinical targeting in rheumatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Delayed onset and reduced severity of collagen-induced arthritis in interleukin-6-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BMS-195614 in Modulating Retinoic Acid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a synthetic retinoid that functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] As a key regulator of gene transcription, the retinoic acid (RA) signaling pathway is integral to numerous physiological processes, including cellular differentiation, proliferation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, making targeted modulators like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the ligand-binding pocket of RARα, thereby preventing the binding of the natural ligand, all-trans retinoic acid (ATRA).[1] In its unbound state, the RAR/RXR heterodimer is typically associated with corepressor proteins like SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor), which maintain a repressive chromatin state and inhibit gene transcription.

Upon agonist binding, a conformational change in the receptor leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. This compound is characterized as a neutral antagonist. This means that while it blocks the action of agonists, it does not significantly alter the basal repressive state of the receptor. Specifically, this compound has been shown to antagonize agonist-induced coactivator recruitment.[4] It has a moderate effect on decreasing the binding of the corepressor SMRT to RAR, but it does not significantly affect the binding of NCoR.

Quantitative Data

The following tables summarize the quantitative data available for this compound, providing a clear comparison of its binding affinity and activity.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor α

| Parameter | Value | Reference |

| Ki for RARα | 2.5 nM | [4][5] |

Table 2: In Vitro and In Vivo Activity of this compound

| Assay | Cell Line/Animal Model | Concentration/Dose | Effect | Reference |

| Inhibition of ATRA-induced differentiation | NB4, HL-60 | Not specified | Reversed the effects of RARα agonists | [2] |

| Cell Migration Assay | T47D | 10-6 M (72 hrs) | Did not affect RA-induced inhibition of cell migration | [2] |

| Spermatogenesis Inhibition | Mice | 2-10 mg/kg (p.o., 7 days) | Minimal or no inhibition of spermatogenesis | [5] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

RAR Transactivation Assay

This assay is used to determine the ability of a compound to activate or inhibit the transcriptional activity of a specific RAR isotype. A reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT), is placed under the control of a retinoic acid response element (RARE).

Materials:

-

Expression vectors for the desired RAR isotype (e.g., pSG5-RARα)

-

A reporter plasmid containing a RARE upstream of a reporter gene (e.g., (RARE)3x-tk-Luc)[7]

-

A control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla luciferase)[6]

-

Transfection reagent (e.g., Lipofectamine)[6]

-

Cell culture medium (e.g., DMEM) and supplements[6]

-

This compound and a known RAR agonist (e.g., ATRA)

-

Luciferase assay system[6]

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[6]

-

Co-transfect the cells with the RAR expression vector, the RARE-reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

-

After 4-6 hours, replace the transfection medium with fresh medium containing the test compounds.[6] For antagonist assays, add a submaximal concentration of the RAR agonist (e.g., 10-7 M ATRA) with increasing concentrations of this compound.[1]

-

Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the control reporter (Renilla luciferase) using a luminometer.[6]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the inhibition of agonist-induced reporter activity by this compound.

ATRA-Induced Differentiation of HL-60 Cells

This protocol is used to assess the ability of this compound to inhibit the differentiation of myeloid leukemia cells induced by ATRA.

Materials:

-

HL-60 human promyelocytic leukemia cells[8]

-

RPMI-1640 medium supplemented with FBS[8]

-

ATRA and this compound

-

Differentiation markers:

-

For morphological assessment: Wright-Giemsa stain

-

For functional assessment: Nitroblue tetrazolium (NBT) reduction assay

-

For surface marker expression: Phycoerythrin (PE)-conjugated anti-CD11b antibody and flow cytometer[3]

-

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium with 10% FBS.[8]

-

Seed the cells at a density of 1 x 105 cells/mL.

-

Treat the cells with 1 µM ATRA in the presence or absence of varying concentrations of this compound for 3 to 7 days.[8]

-

Assess differentiation using one or more of the following methods:

-

Morphology: Prepare cytospin slides, stain with Wright-Giemsa, and examine for morphological changes characteristic of granulocytic differentiation (e.g., segmented nuclei).

-

NBT Reduction: Incubate cells with NBT and a stimulant like PMA. Differentiated cells will produce superoxide, which reduces NBT to a blue-black formazan precipitate. Quantify the percentage of positive cells by light microscopy.

-

CD11b Expression: Stain cells with a PE-conjugated anti-CD11b antibody and analyze by flow cytometry to quantify the percentage of cells expressing this myeloid differentiation marker.[3]

-

Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on the migration of adherent cells, such as the T47D breast cancer cell line.

Materials:

-

T47D cells[9]

-

6-well plates

-

Culture medium (e.g., RPMI with FBS)[9]

-

1 mL pipette tip[9]

-

Microscope with a camera

Procedure:

-

Seed T47D cells in 6-well plates and grow to a confluent monolayer.[9]

-

Create a "scratch" or wound in the monolayer using a sterile 1 mL pipette tip.[9]

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the desired concentrations of RA and/or this compound.[9]

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 24 hours) until the wound in the control well is nearly closed.[9]

-

Measure the width of the scratch at multiple points for each condition and time point.

-

Calculate the rate of cell migration as the distance migrated over time.

In Vivo Spermatogenesis Inhibition Study in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of orally administered this compound on spermatogenesis in mice.

Materials:

-

Male CD-1 mice[1]

-

This compound

-

Vehicle for oral gavage (e.g., corn oil)

-

Oral gavage needles[10]

-

Bouin's solution for tissue fixation[11]

-

Paraffin and microtome for tissue sectioning

-

Hematoxylin and eosin (H&E) for staining[11]

-

Light microscope

Procedure:

-

House male CD-1 mice under standard laboratory conditions.

-

Administer this compound daily by oral gavage at the desired doses (e.g., 2 and 10 mg/kg) for a specified period (e.g., 7 days).[1] A control group should receive the vehicle alone.

-

At the end of the treatment period, euthanize the mice.

-

Dissect the testes and fix them in Bouin's solution for 24 hours.[11]

-

Process the fixed tissues, embed in paraffin, and cut 5-μm thick sections.

-

Stain the sections with H&E.

-

Examine the testicular histology under a light microscope, paying close attention to the stages of spermatogenesis, the presence of different germ cell types, and any signs of abnormalities in the seminiferous tubules.[11]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: Retinoic Acid Signaling Pathway and this compound Action.

Caption: RAR Transactivation Assay Workflow.

Caption: In Vivo Spermatogenesis Study Workflow.

References

- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. ATRA-induced HL-60 myeloid leukemia cell differentiation depends on the CD38 cytosolic tail needed for membrane localization, but CD38 enzymatic activity is unnecessary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eubopen.org [eubopen.org]

- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Wound healing assay [bio-protocol.org]

- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ejh.journals.ekb.eg [ejh.journals.ekb.eg]

A Technical Overview of Preliminary In Vitro Studies with BMS-195614

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on BMS-195614, a potent and selective neutral antagonist of the Retinoic Acid Receptor alpha (RARα). The following sections detail its biochemical properties, mechanism of action, effects on key signaling pathways, and the experimental protocols used to elucidate these characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in various in vitro assays.

Table 1: Binding Affinity and Potency

| Parameter | Value | Description |

| Ki | 2.5 nM | Inhibitor constant for RARα, indicating high binding affinity.[1][2][3][4] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay | Concentration | Effect |

| RPE cells | Phototoxicity Assay | 10-20 μM | Reduces blue light-induced phototoxicity in the presence of A2E.[1] |

| BV-2 cells | Anti-inflammatory Assay | 6 μM (24h) | Reverses the anti-inflammatory effect of Vitamin A and Retinoic Acid on LPS-activated IL-6 release.[1] |

| MC3T3-E1 cells | Cell Migration Assay | 1 μM (24h) | Inhibits Retinoic Acid-induced cell migration.[1] |

| NB4 & HL-60 cells | Differentiation Assay | Not Specified | Reversed the differentiation induced by RARα agonists (AM580, AM80, BMS 194753).[5] |

| T47D cells | Cell Migration Assay | Not Specified | In combination with Retinoic Acid (10-6 M for 72h), did not affect cell movement.[5] |

| SIM-A9 cells | NO Production Assay | 10 μM | Partially blocked the inhibition of nitric oxide production by BT75 in LPS-activated cells.[6] |

Mechanism of Action

This compound is characterized as a neutral, selective antagonist for RARα.[1][2][3][4] Its mechanism of action is centered on its ability to bind to the RARα subunit and competitively inhibit the binding of agonists like all-trans retinoic acid (ATRA).[5][7]

Unlike inverse agonists, this compound does not significantly affect the binding of the nuclear receptor corepressor (NCoR).[2][3][4] However, it does moderately decrease the binding of the silencing mediator for retinoid and thyroid hormone receptors (SMRT) to RAR.[2][3][4] Crucially, this compound antagonizes the recruitment of coactivators (CoA) that is induced by RAR agonists.[2][3][4] This prevents the initiation of gene transcription at Retinoic Acid Response Elements (RAREs).

Signaling Pathways and Cellular Effects

This compound modulates several downstream signaling pathways by inhibiting RARα-mediated transcription.

RARα Signaling Pathway

This compound directly interferes with the canonical RARα signaling pathway. In the absence of an agonist, RARα, in a heterodimer with the Retinoid X Receptor (RXR), binds to RAREs on DNA and recruits corepressors like NCoR and SMRT, leading to transcriptional repression. Upon agonist binding, a conformational change leads to the dissociation of corepressors and recruitment of coactivators, initiating transcription. This compound binds to RARα, preventing the agonist-induced recruitment of coactivators, thereby maintaining a state of transcriptional repression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-195614 in In Vitro Cancer Cell Line Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1] In cancer biology, the RARα signaling pathway is often dysregulated. All-trans retinoic acid (ATRA), a natural ligand for RARs, is used in differentiation therapy for certain cancers like acute promyelocytic leukemia (APL).[2] this compound serves as a valuable research tool to investigate the specific role of RARα in cancer cell lines by competitively inhibiting the binding of agonists like ATRA to RARα, thereby blocking the downstream signaling cascade. These application notes provide detailed protocols for utilizing this compound in various in vitro assays with cancer cell lines.

Mechanism of Action

This compound is a neutral, selective antagonist for RARα with a high binding affinity, exhibiting a Ki of 2.5 nM.[3][4][5] It functions by binding to the RARα subunit, which typically forms a heterodimer with the Retinoid X Receptor (RXR). This RARα/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. In the presence of an agonist like ATRA, this binding initiates the transcription of genes involved in cell differentiation and growth arrest. This compound competitively blocks the binding of agonists to RARα, thereby preventing the recruitment of coactivators and subsequent gene transcription. This antagonistic action makes it an ideal compound to probe the RARα signaling pathway and to reverse the effects of RARα agonists in cancer cell lines.[1]

Data Presentation

Quantitative Data Summary

| Compound | Target | Parameter | Value | Cell Line(s) | Reference |

| This compound | RARα | Ki | 2.5 nM | Not specified | [3][4][5] |

Note: The Ki value represents the inhibition constant and is a measure of the compound's binding affinity to the receptor. A lower Ki value indicates a higher affinity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, both alone and in combination with an RARα agonist like ATRA.

Materials:

-

Cancer cell line of interest (e.g., NB4, HL60, T47D)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

All-trans retinoic acid (ATRA) (stock solution in DMSO, protected from light)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 20 µM) and ATRA (e.g., 1 µM) in complete culture medium. A vehicle control (DMSO) should also be prepared at the same final concentration as in the drug-treated wells.

-

Treatment:

-

This compound alone: Add 100 µL of the diluted this compound solutions to the respective wells.

-

ATRA alone: Add 100 µL of the diluted ATRA solution.

-

Co-treatment: Pre-incubate cells with different concentrations of this compound for 1-2 hours before adding a fixed concentration of ATRA.

-

Controls: Add 100 µL of medium with DMSO (vehicle control) and medium only (blank).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is to detect changes in the expression of RARα and its downstream target proteins in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound and ATRA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RARα, anti-p21, anti-c-Myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM), ATRA (e.g., 1 µM), or a combination for 24-48 hours. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

Caption: RARα Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vitro studies using this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Retinoic acid reduces migration of human breast cancer cells: role of retinoic acid receptor beta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BMS 195614 | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 5. caymanchem.com [caymanchem.com]

Application Notes and Protocols for BMS-195614 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-195614 is a potent and selective antagonist of the Retinoic Acid Receptor Alpha (RARα).[1][2] Retinoic acid (RA), a metabolite of vitamin A, and its nuclear receptors, including RARα, play crucial roles in regulating gene expression that governs cell proliferation, differentiation, and migration. The aberrant activity of RARα has been implicated in various diseases, including cancer, making it a target of significant interest in drug development. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell migration using two standard in vitro methods: the wound healing (scratch) assay and the transwell migration assay.

Mechanism of Action

This compound functions by competitively binding to the ligand-binding pocket of RARα, thereby inhibiting the downstream signaling cascades typically initiated by retinoic acid. The cellular effects of RARα modulation on cell migration are multifaceted and can be broadly categorized into genomic and non-genomic pathways.

-

Genomic Pathway: RARα, upon binding its natural ligand retinoic acid, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. RARα has been shown to regulate the expression of various genes involved in cell adhesion and migration, including integrins, laminins, cadherins, and collagens.[3][4] By antagonizing RARα, this compound can alter the expression of these critical genes, thereby influencing cell-cell and cell-extracellular matrix (ECM) interactions, which are fundamental to cell motility.

-

Non-Genomic Pathway: Recent evidence suggests that RARα can also exert rapid, non-transcriptional effects on the cytoskeleton. This pathway involves the direct interaction of cytoplasmic RARα with the ARP2/3 complex, a key regulator of actin polymerization. This interaction can influence the dynamics of the actin cytoskeleton, a primary driver of cell movement.

Data Presentation

The following table summarizes the experimental conditions and qualitative results of using this compound in a cell migration assay. Currently, there is a lack of extensive quantitative data in the public domain detailing the percentage of migration inhibition by this compound alone. The available data primarily focuses on its use in conjunction with retinoic acid to elucidate the role of RARα in RA-mediated effects.

| Cell Line | Assay Type | This compound Concentration | Incubation Time | Key Findings | Reference |

| T47D (Human Breast Cancer) | Wound Healing | 10⁻⁶ M | 72 hours | This compound did not reverse the inhibition of cell migration induced by Retinoic Acid (RA), suggesting that RARα is not the primary mediator of RA's anti-migratory effects in this cell line.[5] | --INVALID-LINK-- |

Experimental Protocols

Two common and robust methods for assessing cell migration in vitro are the wound healing assay and the transwell migration assay. The choice of assay depends on the specific research question. The wound healing assay is suitable for studying collective cell migration and the process of closing a gap, mimicking wound healing. The transwell assay is ideal for quantifying the chemotactic response of individual cells to a chemoattractant.

Protocol 1: Wound Healing (Scratch) Assay

This protocol is a guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cell line of interest cultured to confluence in 6-well or 12-well plates

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Sterile p200 or p1000 pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluence.

-

Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours prior to the assay.

-

Creating the Scratch:

-

Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Ensure the scratch is of a consistent width for all wells. A gentle and steady motion is crucial.

-

Gently wash the wells twice with PBS to remove any detached cells and debris.

-

-

Treatment with this compound:

-

Prepare the desired concentrations of this compound in serum-free or low-serum medium. A vehicle control (DMSO) should be included.

-

A suggested starting concentration is 10⁻⁶ M, based on published data.[5] A dose-response experiment is recommended to determine the optimal concentration for your cell line.

-

Add the treatment media to the respective wells.

-

-

Image Acquisition:

-

Immediately after adding the treatments, capture images of the scratches at time 0 using a microscope at 4x or 10x magnification. Use markings on the plate to ensure the same field of view is imaged at each time point.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images at regular intervals (e.g., 6, 12, 24, 48, and 72 hours) until the scratch in the control well is nearly closed.

-

-

Data Analysis:

-

Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100 Where T₀ is the initial time point and Tₓ is the subsequent time point.

-

Compare the rate of wound closure between the control and this compound-treated groups.

-

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

This protocol provides a framework for assessing the effect of this compound on the chemotactic migration of cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size, compatible with 24-well plates)

-

Cell line of interest

-

This compound (stock solution in DMSO)

-

Serum-free medium

-

Chemoattractant (e.g., complete medium with 10% FBS, or a specific growth factor)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluence.

-